4-(2-{[(3,5-dichloroanilino)carbothioyl]amino}ethyl)-N-(3,5-dichlorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide
Description
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-[2-[(3,5-dichlorophenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl4N5S2/c21-13-7-14(22)10-17(9-13)26-19(30)25-1-2-28-3-5-29(6-4-28)20(31)27-18-11-15(23)8-16(24)12-18/h7-12H,1-6H2,(H,27,31)(H2,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVYUGFIJAGRDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=S)NC2=CC(=CC(=C2)Cl)Cl)C(=S)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl4N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-{[(3,5-dichloroanilino)carbothioyl]amino}ethyl)-N-(3,5-dichlorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide is a complex organic molecule with potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure features:
- Dichloroaniline moiety : Implicated in various biological activities.
- Tetrahydropyrazine ring : Known for its role in enhancing pharmacological properties.
- Carbothioamide group : Often associated with increased biological activity.
Biological Activity Overview
-
Anticancer Activity :
- Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Specifically, the presence of the dichloroaniline group has been linked to enhanced anticancer properties through apoptosis induction and cell cycle arrest mechanisms.
-
Antimicrobial Properties :
- The compound's thioamide functionality may contribute to antimicrobial activity. Similar derivatives have shown effectiveness against bacterial strains and fungi, suggesting potential applications in treating infectious diseases.
-
Antioxidant Activity :
- Compounds with thiophene or thioamide groups often demonstrate antioxidant properties. In vitro assays have indicated that derivatives can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It may interfere with signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against specific bacterial strains | |
| Antioxidant | Scavenges free radicals |
Case Studies
- Anticancer Study : A study evaluated the compound's cytotoxicity on various cancer cell lines using MTT assays. Results showed a significant reduction in cell viability at concentrations of 10 µM and higher, indicating a promising anticancer profile.
- Antimicrobial Evaluation : In vitro tests demonstrated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Antioxidant Assessment : Using the DPPH radical scavenging assay, the compound showed a strong antioxidant capacity, suggesting its potential role in preventing oxidative damage in cellular systems.
Comparison with Similar Compounds
Key Observations :
- The dichlorophenyl group enhances lipophilicity and target binding, a feature shared with antifungal agents from marine actinomycetes .
- Thiourea linkages, as seen in the target compound, are associated with hydrogen-bonding interactions in enzyme inhibition .
Bioactivity and Functional Comparisons
- Marine-Derived Dichlorophenyl Analogues : Compounds like salternamide E exhibit cytotoxicity against cancer cells via dichlorophenyl-mediated intercalation . The target compound’s dichlorophenyl moieties may confer similar mechanisms, though empirical data are lacking.
- Plant-Derived Thiourea Derivatives: These often show antimicrobial activity due to sulfur-containing groups disrupting microbial membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
